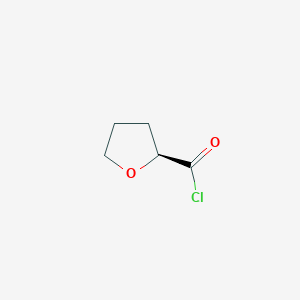

(S)-tetrahydrofuran-2-carbonyl chloride

Descripción

Significance of Chiral Building Blocks in Asymmetric Synthesis

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology. Most biological molecules, including amino acids, sugars, and the protein receptors they form, are chiral. rsc.org This inherent chirality in biological systems means that the two enantiomers (mirror-image isomers) of a chiral drug molecule can interact differently with their target receptors, leading to significant variations in their pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.

This biological reality underscores the critical need for asymmetric synthesis—the synthesis of a single, desired enantiomer of a chiral compound. ethz.ch One of the most powerful strategies to achieve this is through the use of a "chiral pool," which involves using readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch Alternatively, chiral building blocks, which are relatively simple molecules synthesized and resolved into single enantiomers, serve as foundational components for constructing more complex chiral targets. epfl.ch By incorporating a chiral building block with a defined stereocenter into a synthetic route, chemists can ensure the final product possesses the correct absolute stereochemistry, a crucial factor for efficacy and safety in medicinal chemistry.

Strategic Importance of (S)-Tetrahydrofuran-2-Carbonyl Chloride in Stereoselective Transformations

This compound is the activated form of (S)-tetrahydrofuran-2-carboxylic acid. The strategic importance of this building block lies in its ability to introduce an enantiomerically pure, functionalized tetrahydrofuran (B95107) ring into a larger molecule. The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and natural products. nih.gov

While extensive literature details the use of the racemic version of tetrahydrofuran-2-carbonyl chloride as a key intermediate in the synthesis of the antihypertensive drug Terazosin, specific examples detailing the use of the (S)-enantiomer to direct subsequent stereoselective transformations are not widely documented in prominent research. Its primary strategic value is therefore as a carrier of a predefined stereocenter.

The corresponding carboxylic acid, (S)-tetrahydrofuran-2-carboxylic acid, is a known chiral building block for synthesizing complex molecules, including beta-lactam antibiotics like furopenem. researchgate.net In such syntheses, the chirality at the C2 position of the tetrahydrofuran ring is crucial for the final molecule's three-dimensional structure and biological activity. The conversion of the carboxylic acid to the highly reactive acid chloride allows it to be readily coupled with alcohols or amines to form ester or amide bonds, respectively, thereby incorporating the chiral THF moiety into the target structure.

Another related compound, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, has been utilized as a chiral resolving agent and as a ligand in the formation of antimicrobial silver(I) complexes, highlighting the utility of this chiral scaffold.

Historical Development and Evolution of Synthetic Methodologies Involving Chiral Acid Chlorides

The use of acid chlorides as reactive intermediates in chemical synthesis has a long history, with early methods for their preparation from carboxylic acids using reagents like phosphorus trichloride (B1173362) dating back to the early 20th century. numberanalytics.com However, the strategic use of chiral acid chlorides and related acylating agents is a more recent development, closely tied to the rise of asymmetric synthesis.

A pivotal moment in this evolution was the introduction of the concept of chiral auxiliaries in the 1970s. wikipedia.orgnumberanalytics.com A chiral auxiliary is a chiral molecule temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed for potential reuse. epfl.ch This concept, pioneered by researchers like E.J. Corey and Barry Trost, revolutionized stereoselective synthesis. numberanalytics.com

In the late 1960s and 1970s, chiral acid chlorides found a crucial application as "chiral derivatizing agents." One of the first and most famous examples is Mosher's acid chloride, developed in 1969. By reacting a mixture of enantiomeric alcohols or amines with an enantiopure chiral acid chloride like Mosher's, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in NMR spectroscopy, allowing chemists to determine the enantiomeric purity of the original sample.

From their initial use in analysis and resolution, the role of chiral acylating agents has evolved. Modern organic synthesis now employs methods like organocatalytic atroposelective N-acylation, where a chiral catalyst facilitates the reaction of an acid derivative to create complex, axially chiral molecules with high enantioselectivity. rsc.org This progression from stoichiometric derivatizing agents to substoichiometric catalytic methods represents a significant advance in efficiency and sophistication in the field of asymmetric synthesis.

| Key Development | Approximate Year | Significance |

| Introduction of Chiral Auxiliaries (E.J. Corey) | 1975 | Established the principle of temporarily incorporating a chiral group to direct synthesis. numberanalytics.com |

| Introduction of Chiral Mandelic Acid Auxiliary (B. Trost) | 1980 | Broadened the scope and accessibility of chiral auxiliary-based methods. numberanalytics.com |

| Development of Oxazolidinone Auxiliaries (D.A. Evans) | 1980s | Provided a highly reliable and predictable class of chiral auxiliaries for aldol (B89426) and alkylation reactions. |

| Use of Camphorsultam (Oppolzer's Sultam) | 1980s | Offered a versatile and robust chiral auxiliary for a wide range of asymmetric transformations. numberanalytics.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H7ClO2 |

|---|---|

Peso molecular |

134.56 g/mol |

Nombre IUPAC |

(2S)-oxolane-2-carbonyl chloride |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m0/s1 |

Clave InChI |

DVCFNCQPOANJGU-BYPYZUCNSA-N |

SMILES isomérico |

C1C[C@H](OC1)C(=O)Cl |

SMILES canónico |

C1CC(OC1)C(=O)Cl |

Origen del producto |

United States |

Advanced Synthetic Methodologies for S Tetrahydrofuran 2 Carbonyl Chloride

Chemo- and Enantioselective Routes to Chiral Tetrahydrofuran-2-Carboxylic Acid Precursors

The production of enantiomerically pure (S)-tetrahydrofuran-2-carboxylic acid is a critical first step. Various methodologies have been explored, leveraging chiral pool substrates, biocatalysis, and asymmetric synthesis to establish the desired stereochemistry.

The use of readily available and inexpensive chiral molecules from nature, known as the chiral pool, provides an attractive starting point for the synthesis of complex chiral molecules. Carbohydrates, in particular, serve as versatile precursors for chiral tetrahydrofurans due to their inherent stereochemistry.

L-Arabinose, a pentose (B10789219) sugar, can be selectively dehydrated to form a chiral tetrahydrofuran (B95107) derivative. This process involves a hydrazone-based strategy that avoids the need for protecting groups, making it an efficient and atom-economical approach. The methodology has also been successfully extended to other biomass-derived sugars like D-xylose. numberanalytics.com Similarly, sugar γ-lactones, which are easily derived from various sugars, can be converted to optically active tetrahydrofurans. The lactone's carbonyl group can be transformed into a dihalogenomethylene group, which is subsequently reduced to furnish the substituted tetrahydrofuran ring system. wikipedia.org

Key Research Findings from Chiral Pool Derivatization:

| Starting Material | Key Transformation | Resulting Moiety | Reference |

| L-Arabinose | Hydrazone-based selective dehydration | Chiral substituted tetrahydrofuran | numberanalytics.com |

| D-Xylose | Hydrazone-based selective dehydration | Chiral substituted tetrahydrofuran | numberanalytics.com |

| Sugar γ-lactones | Dihalogenomethylenation and reduction | Optically active tetrahydrofuran | wikipedia.org |

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of enantiopure compounds. Enzymatic kinetic resolution is a particularly effective strategy for separating enantiomers from a racemic mixture.

For the preparation of (R)-tetrahydrofuran-2-carboxylic acid, the enantioselective hydrolysis of its racemic esters has been successfully demonstrated. researchgate.net In this approach, a protease from Aspergillus melleus selectively hydrolyzes the (R)-ester to the corresponding carboxylic acid, leaving the (S)-ester unreacted. This method allows for the isolation of the (R)-acid with high enantiomeric excess. While this specific example yields the (R)-enantiomer, the principle of enzymatic kinetic resolution is a viable strategy for obtaining either enantiomer by appropriate selection of the enzyme and substrate. The unreacted (S)-ester can be separated and subsequently hydrolyzed to obtain the desired (S)-tetrahydrofuran-2-carboxylic acid.

Data from Biocatalytic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate:

| Enzyme Source | Substrate Concentration | Enantiomeric Excess (ee) of (R)-THFC | Overall Yield of (R)-THFC Salt | Reference |

| Aspergillus melleus protease | 2 M (288 g/L) | 94.4% | 22% (>99% ee after salt formation) | researchgate.net |

De novo asymmetric synthesis provides a direct route to the chiral tetrahydrofuran ring system, often with high levels of stereocontrol. These methods typically involve the use of chiral catalysts or auxiliaries to induce enantioselectivity in the ring-forming step.

One prominent method is the asymmetric catalytic cycloetherification of ε-hydroxy-α,β-unsaturated ketones. This reaction, mediated by bifunctional organocatalysts such as cinchona-alkaloid-thiourea derivatives, can provide excellent enantioselectivities even at low catalyst loadings and ambient temperatures. commonorganicchemistry.comorganic-chemistry.org Another approach involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which yields enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. The stereochemical outcome of this reaction can be influenced by the electronic properties of the substituents on the aryl ring.

Optimized Conversion of (S)-Tetrahydrofuran-2-Carboxylic Acid to its Acid Chloride

The final step in the synthesis of (S)-tetrahydrofuran-2-carbonyl chloride is the conversion of the corresponding carboxylic acid to the more reactive acid chloride. This transformation requires careful selection of reagents and conditions to ensure high yield and purity.

The conversion of a carboxylic acid to an acid chloride is an inherently regioselective process. The chlorinating agents employed for this transformation are specifically designed to react with the carboxylic acid functional group in preference to other functionalities that may be present in the molecule. In the case of (S)-tetrahydrofuran-2-carboxylic acid, the ether linkage within the tetrahydrofuran ring is stable under the conditions typically used for acid chloride formation.

The mechanism of this regioselectivity involves the activation of the carboxylic acid's hydroxyl group into a better leaving group. For instance, with thionyl chloride (SOCl₂), the carboxylic acid oxygen attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. libretexts.orgyoutube.com This intermediate is highly activated towards nucleophilic attack by a chloride ion at the carbonyl carbon, resulting in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgchemguide.co.uk Similarly, when oxalyl chloride is used in the presence of a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier reagent (a chloroiminium ion) is formed in situ. numberanalytics.comwikipedia.orgchemistrysteps.comorganic-chemistry.org This reagent is the active species that activates the carboxylic acid for subsequent chlorination.

Several reagents are commonly employed for the conversion of carboxylic acids to acid chlorides, each with its own advantages and disadvantages in terms of reactivity, byproducts, and ease of handling. chemguide.co.uklibretexts.org The most frequently used activating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Comparative Table of Common Activating Agents:

| Activating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent, often at reflux | SO₂(g), HCl(g) | Gaseous byproducts are easily removed; relatively inexpensive. | Can require heating; corrosive and moisture-sensitive. libretexts.orgchemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | With catalytic DMF in a solvent like CH₂Cl₂ at room temperature | CO(g), CO₂(g), HCl(g) | Milder reaction conditions (often room temperature); volatile byproducts. commonorganicchemistry.com | More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) ** | Solid reagent, reacts in the cold or with gentle warming | POCl₃(l), HCl(g) | Effective for a wide range of carboxylic acids. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) has a high boiling point and must be separated by distillation. chemguide.co.uk |

The choice of reagent often depends on the scale of the reaction and the sensitivity of the substrate to heat and acidic conditions. For laboratory-scale synthesis, oxalyl chloride with catalytic DMF is often preferred due to the mild reaction conditions and the ease of byproduct removal. commonorganicchemistry.com Thionyl chloride is a cost-effective option, especially for larger-scale preparations, and the gaseous nature of its byproducts simplifies purification. libretexts.org Phosphorus pentachloride is also effective but the separation of the product from the phosphorus oxychloride byproduct can be more challenging. chemguide.co.uk

Process Intensification and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, (S)-tetrahydrofuran-2-carboxylic acid, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride. While this is a well-established transformation, considerations for process intensification and scalability are crucial for improving efficiency, safety, and consistency, especially when preparing larger quantities.

Process Intensification: This involves developing methods that are more efficient and safer than traditional batch processes. For the synthesis of a reactive species like an acid chloride, continuous flow chemistry offers significant advantages. The reaction of (S)-tetrahydrofuran-2-carboxylic acid with thionyl chloride is exothermic and produces gaseous HCl and SO2 byproducts. In a batch reactor, managing the heat evolution and gas scrubbing can be challenging on a larger scale.

A continuous flow setup, as conceptualized in the table below, can mitigate these issues. By pumping the reactants through a heated tube or microreactor, superior heat and mass transfer are achieved. cetjournal.it This allows for precise temperature control, minimizing the risk of thermal runaway and the formation of impurities. The residence time in the reactor can be finely tuned to ensure complete conversion, and the gaseous byproducts can be safely and continuously removed. This approach improves the space-time yield compared to traditional batch methods. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound This table is a conceptual representation based on established principles of process intensification.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for localized hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Safety | Larger volumes of reactive materials handled at once; risk of thermal runaway and gas buildup. | Small reaction volumes at any given time; inherent safety benefits. |

| Control | Difficult to precisely control reaction time and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Scaled by running the system for longer durations ("scale-out") or using larger reactors. |

| Product Quality | Potential for side reactions and degradation due to prolonged heating. | Uniform reaction conditions lead to higher purity and consistent quality. |

Scalability: The primary consideration for the scalable synthesis of this compound is the availability and enantiomeric purity of the starting material, (S)-tetrahydrofuran-2-carboxylic acid. Developing a practical, scalable route to this chiral precursor is paramount. Chemoenzymatic methods, such as the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate using an Aspergillus melleus protease, have been explored to produce the (R)-acid with high enantiomeric excess (e.e.). researchgate.net A similar enzymatic resolution could be adapted for the (S)-enantiomer, providing a scalable and green route to the key precursor.

Once the enantiomerically pure acid is secured, the conversion to the acid chloride is typically high-yielding. For scalability, the focus shifts to process control and purification. In a laboratory setting, scaling up might involve moving from a round-bottom flask to a jacketed reactor with overhead stirring and controlled addition funnels to manage the reaction's exothermicity. The use of a solvent like toluene (B28343) or dichloromethane (B109758) can help moderate the reaction temperature. The subsequent removal of the solvent and excess chlorinating agent under reduced pressure is a critical step that must be carefully controlled to avoid product degradation.

Isolation and Purification Strategies for Enhanced Enantiomeric Purity

The enantiomeric purity of this compound is fundamentally dependent on the enantiomeric purity of the (S)-tetrahydrofuran-2-carboxylic acid from which it is derived. Acid chlorides are highly reactive and susceptible to hydrolysis and potential racemization under harsh conditions, making direct purification for enantiomeric enrichment challenging. Therefore, the most effective strategy is to ensure the highest possible enantiomeric excess (e.e.) of the starting carboxylic acid before its conversion.

Several strategies can be employed to obtain or enhance the enantiomeric purity of the precursor acid:

Kinetic Resolution: This technique separates enantiomers based on differences in their reaction rates with a chiral catalyst or reagent. wikipedia.org For instance, the racemic carboxylic acid can be esterified using a chiral alcohol, or a racemic ester can be selectively hydrolyzed using an enzyme (a lipase (B570770) or esterase), which preferentially acts on one enantiomer, leaving the other enriched. taylorandfrancis.comresearchgate.net The unreacted, enantiomerically enriched acid or ester can then be isolated and carried forward.

Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.

Enantioselective Crystallization: This method involves the direct crystallization of the desired enantiomer from a racemic or partially enriched mixture. nih.govacs.org This can sometimes be achieved by seeding a supersaturated solution with pure crystals of the desired enantiomer. More advanced techniques may use chiral additives or tailored solvents that inhibit the crystallization of the unwanted enantiomer. biu.ac.il While powerful, developing such a process requires significant screening and optimization. rsc.org

Table 2: Purification Strategies for the Precursor, (S)-Tetrahydrofuran-2-Carboxylic Acid

| Method | Principle | Advantages | Considerations |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Can achieve very high e.e.; enzymatic routes are often highly selective. | Maximum theoretical yield is 50%; requires separation of product from starting material. |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, robust technique; can be scaled effectively. | Requires stoichiometric amounts of often expensive resolving agents; can be labor-intensive. |

| Enantioselective Crystallization | Preferential crystallization of one enantiomer from a solution. nih.gov | Potentially high throughput and atom economy; avoids use of resolving agents. | Not universally applicable; system must form a conglomerate or be amenable to preferential crystallization. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High separation efficiency; applicable to a wide range of molecules; analytical and preparative scales. researchgate.net | High cost of chiral columns and solvents, especially for large-scale separation. |

Once the highly enantioenriched (S)-tetrahydrofuran-2-carboxylic acid is obtained, its conversion to the acid chloride must be performed under mild conditions that minimize racemization. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in a non-polar solvent at low temperatures is often preferred as it can proceed under milder conditions than thionyl chloride. The final product is typically isolated by careful removal of the solvent and volatile reagents under vacuum, often yielding a product of sufficient purity for subsequent reactions without further purification that might risk hydrolysis or racemization. The enantiomeric purity is typically confirmed by converting the acid chloride to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing it by HPLC or NMR. researchgate.net

Reactivity and Reaction Pathways of S Tetrahydrofuran 2 Carbonyl Chloride

(S)-Tetrahydrofuran-2-carbonyl chloride is a chiral acyl chloride that serves as a versatile building block in organic synthesis. ganeshremedies.comchemicalbook.com Its reactivity is dominated by the electrophilic nature of the carbonyl chloride group and influenced by the stereochemistry of the adjacent tetrahydrofuran (B95107) ring. wikipedia.org This section explores its participation in intramolecular cyclizations, transition metal-catalyzed transformations, and its stability in various reaction environments.

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

Design and Synthesis of Chiral Intermediates for Pharmaceutical and Agrochemical Development

The inherent chirality and functionality of (S)-tetrahydrofuran-2-carbonyl chloride make it a significant precursor in the synthesis of chiral intermediates for bioactive compounds. Its application spans the creation of key fragments for natural products and the construction of complex heterocyclic systems.

While direct applications of this compound in the synthesis of terpenoid and polyketide precursors are not extensively documented, the closely related (S)-tetrahydrofuran-2-carboxylic acid and its derivatives are instrumental. These chiral building blocks provide a reliable source of stereochemistry for the synthesis of fragments that are later incorporated into these complex natural products. researchgate.net The tetrahydrofuran (B95107) motif is a common structural feature in a wide array of marine polyketides, many of which exhibit significant biological activities. nih.govuva.es The synthesis of these molecules often relies on the use of chiral precursors to construct the tetrahydrofuran core with the correct stereochemistry. nih.gov

The general strategy involves using the chiral tetrahydrofuran unit as a scaffold to build upon, ensuring the stereochemical integrity of the final product. For instance, chiral lactone carboxylic acids, which can be chemically related to this compound, are versatile starting materials for the synthesis of various chiral tetrahydrofuran derivatives. researchgate.netresearchgate.net These derivatives can then be elaborated into key intermediates for the total synthesis of polyketides.

Table 1: Examples of Polyketide Natural Products Containing a Tetrahydrofuran Moiety

| Natural Product | Source Organism | Notable Structural Feature |

|---|---|---|

| Amphidinolide C | Amphidinium sp. | 25-membered macrolide with an embedded THF ring |

| Iriomoteolide-2a | Marine dinoflagellate | 23-membered macrolide with two contiguous THF rings |

| Biselide A | Marine source | Macrolide with a THF moiety |

This table presents examples of natural products where a chiral tetrahydrofuran core is a key structural element. The synthesis of such molecules often relies on chiral building blocks related to this compound.

This compound is a versatile reagent for the construction of more complex, stereodefined heterocyclic scaffolds. The acyl chloride functionality can be used to introduce the chiral tetrahydrofuran moiety onto other molecular frameworks through acylation reactions. This is particularly useful in the synthesis of pharmaceutical ingredients. For example, tetrahydrofuran-2-carbonyl chloride is a known intermediate in the synthesis of the API Terazosin. ganeshremedies.com

The synthesis of chiral 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, which are valuable intermediates for medicaments, showcases the utility of chiral tetrahydrofuran precursors. google.com In these syntheses, the stereochemistry of the tetrahydrofuran ring is crucial for the biological activity of the final compound. The (S)-configuration at the C2 position can direct the stereochemical outcome of subsequent reactions, allowing for the construction of highly specific and potent pharmaceutical agents.

The development of synthetic routes to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives often starts from enantiomeric lactone acids, which are closely related to this compound. researchgate.net These methods provide access to a variety of substituted tetrahydrofurans that can serve as key building blocks for diverse heterocyclic structures.

Enantioselective Total Synthesis of Natural Products Incorporating the Tetrahydrofuran Core

The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products, many of which possess interesting biological properties. nih.govnih.gov The enantioselective total synthesis of these molecules is a significant challenge in organic chemistry, and chiral building blocks like this compound and its derivatives play a crucial role in achieving the desired stereochemical control.

The synthesis of chiral tetrahydrofuran-containing metabolites, such as those found in marine organisms, often requires the use of enantiomerically pure starting materials to establish the correct absolute stereochemistry. nih.gov While specific examples detailing the use of this compound are scarce, the general principle involves incorporating the chiral tetrahydrofuran unit early in the synthetic sequence. This approach ensures that the stereocenter at C2 is correctly set, which can then influence the stereochemistry of newly formed chiral centers.

For instance, the synthesis of tetrahydrofuran-containing marine lipids and terpenes often involves the construction of the heterocyclic ring through various cyclization strategies. nih.gov The use of a chiral precursor derived from (S)-tetrahydrofuran-2-carboxylic acid would provide a straightforward entry into these complex molecules.

The stereocenter present in this compound can exert significant influence on the stereochemical outcome of multi-step syntheses. In both convergent and linear synthetic strategies, the chirality of this building block can be transferred to the final product. This is a key principle in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule.

In a convergent synthesis, the chiral tetrahydrofuran fragment would be prepared separately and then coupled with other fragments to assemble the final molecule. The pre-defined stereochemistry of the tetrahydrofuran piece ensures that the final product has the correct absolute and relative stereochemistry at that position. This approach is common in the synthesis of complex polyether antibiotics. combichemistry.com

In a linear synthesis, the chiral tetrahydrofuran unit would be introduced at an early stage, and subsequent reactions would be carried out to build the rest of the molecule. The stereocenter in the tetrahydrofuran ring can act as a stereodirecting element, influencing the facial selectivity of reactions on adjacent functional groups and leading to the desired diastereomer.

Development of Chiral Ligands and Catalysts

The chiral scaffold of this compound and its parent carboxylic acid makes them attractive candidates for the development of novel chiral ligands and catalysts for asymmetric synthesis. The tetrahydrofuran ring provides a rigid backbone that can be functionalized to create a chiral environment around a metal center or to act as a chiral organocatalyst.

While direct utilization of this compound for this purpose is not widely reported, the principle of using chiral heterocycles in catalyst design is well-established. For example, chiral tetrahydrofuran derivatives can be incorporated into the structure of ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. The stereochemistry of the ligand plays a critical role in inducing enantioselectivity in the catalyzed reaction.

The development of chiral catalysts is an active area of research, and the use of readily available chiral building blocks like (S)-tetrahydrofuran-2-carboxylic acid and its derivatives offers a promising avenue for the discovery of new and efficient catalytic systems. chemistryviews.org

Incorporation into Phosphine-Based Ligands for Asymmetric Hydrogenation

The development of chiral phosphine (B1218219) ligands is crucial for enantioselective transition-metal-catalyzed reactions, most notably asymmetric hydrogenation. The introduction of a chiral center, such as the one present in this compound, into the backbone or as a substituent on a phosphine ligand can create a chiral environment around the metal center, enabling the selective formation of one enantiomer of a product.

While direct examples of this compound incorporation into phosphine ligands for asymmetric hydrogenation are not extensively detailed in the provided search results, the principle is well-established. Chiral ligands, often with C2 symmetry or containing stereogenic phosphorus atoms, are synthesized to create highly effective catalysts. For instance, BINOL-based monodentate phosphite (B83602) and hybrid phosphine-phosphite ligands have been synthesized and shown to afford excellent activity and regioselectivity in the Rh-catalyzed asymmetric hydroformylation of styrenic substrates. researchgate.net The synthesis of such ligands often involves the reaction of a chiral alcohol or amine with a phosphorus halide. Similarly, this compound can be converted into the corresponding alcohol or amine derivative and subsequently reacted with a suitable phosphine precursor to generate a novel chiral ligand. The tetrahydrofuran moiety can influence the ligand's steric and electronic properties, which are critical for achieving high enantioselectivity in hydrogenation reactions.

Design of Organocatalysts and Metal-Organic Framework Components

The chiral scaffold of this compound is also valuable in the design of organocatalysts and as a component of metal-organic frameworks (MOFs).

Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral molecules derived from this compound can act as catalysts themselves or as key components of more complex catalytic systems. For example, cinchona-based organocatalysts have been successfully used in asymmetric Michael and Friedel–Crafts reactions. mdpi.com The tetrahydrofuran unit can be incorporated into similar structures to modulate the catalyst's activity and selectivity. The synthesis of substituted tetrahydrofurans through organocatalytic methods, such as the double Michael addition strategy, highlights the importance of this structural motif in asymmetric catalysis. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The properties of MOFs, including their porosity and catalytic activity, can be tuned by modifying the organic linkers. Incorporating chiral building blocks like this compound into the organic linkers can lead to the formation of chiral MOFs. These chiral MOFs can be utilized for enantioselective separations, sensing, and asymmetric catalysis. The synthesis of MOFs can be achieved through various methods, including solvothermal and room temperature approaches. berkeley.edumdpi.com The functionalization of the tetrahydrofuran ring or its derivatives allows for their integration into the rigid, porous structures of MOFs, creating chiral environments within the framework's pores.

| Application Area | Key Feature of this compound | Potential Impact |

| Organocatalysis | Chiral scaffold | Development of new catalysts for asymmetric reactions. |

| Metal-Organic Frameworks | Chiral building block for linkers | Creation of chiral MOFs for enantioselective applications. |

Advanced Derivatization for Functional Material Design

The unique properties of this compound make it a valuable precursor for the design of functional materials, including chiral polymers and advanced intermediates for material science research.

Precursor for Chiral Polymers and Oligomers

Chiral polymers and oligomers are of significant interest due to their unique optical, electronic, and biological properties. This compound can be used as a monomer or a chiral initiator in polymerization reactions to synthesize polymers with a defined stereochemistry.

The ring-opening polymerization of cyclic ethers is a common method for producing polyether polyols. acs.org While tetrahydrofuran itself can be polymerized, the copolymerization of its derivatives, such as 2-methyl-tetrahydrofuran with propylene (B89431) oxide, has been achieved to produce bio-based adhesives. acs.org Similarly, derivatives of this compound could be designed as monomers for ring-opening polymerization or other polymerization techniques. For instance, the carbonyl chloride can be converted to other functional groups suitable for polymerization, leading to the formation of chiral polyesters or polyamides. The synthesis of chiral polythiophenes from monomeric precursors demonstrates the importance of chiral building blocks in creating polymers with ordered structures. mdpi.com

| Polymer Type | Role of this compound Derivative | Potential Properties of Polymer |

| Chiral Polyesters | Monomer (as a diol or diacid derivative) | Biodegradability, specific optical rotation |

| Chiral Polyamides | Monomer (as a diamine or diacid derivative) | High-performance materials with chiral recognition capabilities |

| Chiral Polyethers | Initiator or comonomer | Biocompatibility, applications in drug delivery |

Synthesis of Advanced Intermediates for Material Science Research

Beyond polymers, this compound serves as a starting material for the synthesis of a wide range of advanced intermediates with potential applications in material science. The tetrahydrofuran motif is found in numerous natural products with diverse biological activities, and synthetic strategies to access substituted tetrahydrofurans are of great interest. nih.govresearchgate.net

The reactivity of the carbonyl chloride allows for its conversion into various functional groups, enabling the construction of complex molecules. These molecules can be designed to have specific electronic, optical, or self-assembly properties. For example, intermediates derived from this compound could be used in the synthesis of liquid crystals, chiral dopants for electronic materials, or components of molecular switches. The stereoselective synthesis of tetrahydrofuran rings is a key step in the total synthesis of complex natural products, and the methodologies developed can be applied to create novel materials. acs.org

Mechanistic and Stereochemical Investigations of Reactions Involving S Tetrahydrofuran 2 Carbonyl Chloride

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic analyses are essential tools for probing the reaction pathways of acyl chlorides. These studies provide insights into the nature of transition states, the presence of intermediates, and the influence of external factors like solvents on the reaction's progress and stereochemical fidelity.

The reaction of (S)-tetrahydrofuran-2-carbonyl chloride with a nucleophile proceeds via nucleophilic acyl substitution. Theoretical and computational studies on similar acyl chlorides suggest two primary mechanistic pathways: a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov

In the stepwise mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient, tetrahedral intermediate. chemistrysteps.com This intermediate is characterized by an sp³-hybridized carbon and a negative charge on the oxygen atom. The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride leaving group. chemistrysteps.com For this compound, the stereocenter adjacent to the carbonyl group influences the facial selectivity of the initial nucleophilic attack.

The transition state for this process involves the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. youtube.com Its structure can be inferred from the geometries of the starting materials and the tetrahedral intermediate. youtube.com Density functional theory (DFT) calculations on simpler systems like formyl and acetyl chloride have indicated that the reaction can proceed through a concerted SN2-like pathway without a discernible tetrahedral intermediate, particularly with certain nucleophiles. nih.gov

The choice of solvent plays a critical role in determining both the rate of reaction and the stereoselectivity of the products. The solvent can influence the stability of the ground state, transition states, and any charged intermediates. rsc.org The polarity of the solvent is a key factor; polar solvents can stabilize charged species, such as the tetrahedral intermediate or a more polarized transition state, potentially altering the reaction pathway. acs.org

For nucleophilic substitution reactions, a shift in mechanism from a concerted SN2 pathway to a stepwise SN1-like pathway can be induced by solvent choice. acs.org In the context of this compound, nonpolar solvents might favor a more concerted mechanism, whereas polar, coordinating solvents like tetrahydrofuran (B95107) (THF) itself could stabilize intermediates through specific, stoichiometric binding, thereby influencing diastereoselectivity. acs.orgresearchgate.net Investigations into stereoselective reactions have shown that dynamic solvation effects, where an equilibrium exists between different solute-solvent clusters, can lead to complex temperature-dependent stereochemical outcomes. rsc.org

Table 1: Illustrative Impact of Solvent Polarity on Diastereoselectivity in a Hypothetical Nucleophilic Addition This table illustrates the principle of how solvent choice can influence the stereochemical outcome of a reaction between this compound and a generic nucleophile (Nu-), leading to diastereomeric products.

| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Ratio (A:B) | Predominant Pathway |

| Toluene (B28343) | 2.4 | 85:15 | SN2-like |

| Dichloromethane (B109758) (CH₂Cl₂) | 9.1 | 75:25 | Mixed/SN2-like |

| Tetrahydrofuran (THF) | 7.5 | 70:30 | Stepwise (Intermediate Stabilization) |

| Acetonitrile | 37.5 | 60:40 | Stepwise/SN1-like |

Note: Data is hypothetical and serves to illustrate the general principles of solvent effects on stereoselectivity. rsc.orgacs.org

Stereochemical Control Strategies

The chiral center at the C2 position of the tetrahydrofuran ring provides an inherent source of stereochemical information, which can be leveraged to control the formation of new stereocenters during chemical transformations.

In nucleophilic additions to the carbonyl group of this compound, the existing stereocenter directs the incoming nucleophile to one of the two faces of the trigonal planar carbonyl group. This facial bias, a form of 1,2-asymmetric induction, results in the preferential formation of one diastereomer over the other. The outcome is often rationalized using models like the Felkin-Anh or Cram models, which consider steric and electronic interactions in the transition state. The bulky tetrahydrofuran ring and its oxygen atom play key roles in orienting the molecule to minimize steric hindrance during the nucleophile's approach. diva-portal.org

Similarly, in reactions where the acyl chloride is used to build a larger molecule that subsequently undergoes cyclization, the stereochemistry of the tetrahydrofuran moiety can exert long-range control, influencing the stereochemical outcome of the ring-forming step. acs.org The conformational preferences of the molecule, dictated by the initial stereocenter, can be transmitted through the carbon framework to direct the formation of remote stereogenic centers. beilstein-institut.de

While this compound is a chiral building block rather than a catalyst, it can be a crucial component in substrates used for enantioselective catalytic reactions. For instance, a molecule synthesized using this acyl chloride could undergo a subsequent catalytic hydrogenation, cyclization, or cross-coupling reaction. chemistryviews.orgnih.gov In such processes, an external chiral catalyst (e.g., a complex of iridium, rhodium, or palladium with a chiral ligand) interacts with the substrate to create a diastereomeric, chiral transition state. nih.govnih.gov This interaction lowers the activation energy for the formation of one enantiomer over the other, leading to a product with high enantiomeric excess (ee). The inherent chirality of the tetrahydrofuran group in the substrate can either reinforce or oppose the directing effect of the catalyst, an important consideration in reaction design.

The (S)-tetrahydrofuran-2-carbonyl moiety can itself be viewed as a covalently attached chiral auxiliary, guiding the stereochemical course of a reaction before being potentially cleaved in a later step. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov

The use of Lewis acids is a powerful strategy for enhancing both reaction rates and stereoselectivity. A Lewis acid can coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack. acs.org Furthermore, in the case of this compound, a Lewis acid can form a chelated, bicyclic intermediate by coordinating to both the carbonyl oxygen and the ether oxygen of the tetrahydrofuran ring. This chelation creates a more rigid and defined conformational structure, which can significantly amplify the facial bias during nucleophilic attack, leading to higher diastereoselectivity. nih.govacs.org The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can tune the degree of stereocontrol. nih.govscielo.org.mx

Role of Non-Covalent Interactions in Directing Stereochemistry

In the realm of asymmetric synthesis, non-covalent interactions have emerged as a pivotal tool for directing the stereochemical outcome of chemical reactions. These subtle yet influential forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, are fundamental in creating a chiral environment around the reacting species, thereby favoring the formation of one stereoisomer over another. In reactions involving this compound, the strategic exploitation of non-covalent interactions is crucial for achieving high levels of stereoselectivity. This is often accomplished through the use of chiral catalysts, which can form transient, diastereomeric complexes with the reactants, guiding the trajectory of the incoming nucleophile.

The carbonyl group of this compound can act as a hydrogen bond acceptor, while the chlorine atom can also participate in halogen bonding. Chiral catalysts, particularly those with hydrogen bond donor functionalities like thioureas or squaramides, can engage in specific non-covalent interactions with the acyl chloride. nih.govmdpi.com These interactions not only activate the carbonyl group towards nucleophilic attack but also create a rigid and well-defined transition state. The chiral scaffold of the catalyst effectively shields one face of the electrophilic center, compelling the nucleophile to approach from the less sterically hindered face, thus dictating the stereochemistry of the newly formed bond.

Computational studies on analogous systems have provided valuable insights into the nature of these transition states. Density Functional Theory (DFT) calculations, for instance, can elucidate the specific non-covalent interactions responsible for the stabilization of the favored diastereomeric transition state. These models often reveal a network of hydrogen bonds and other weak interactions that collectively lower the energy barrier for the formation of the major stereoisomer.

The influence of the solvent on the stereochemical outcome of these reactions cannot be understated, as solvent molecules can compete for hydrogen bonding sites or stabilize charged intermediates, thereby affecting the integrity of the catalyst-substrate complex. The choice of solvent can therefore modulate the strength and nature of the non-covalent interactions that govern the stereoselective pathway.

A hypothetical example illustrating the impact of different chiral catalysts on the stereoselectivity of the reaction between this compound and a generic nucleophile is presented in the interactive table below. The data, while illustrative, is based on established principles of organocatalysis where the catalyst structure and its ability to form specific non-covalent interactions are directly correlated with the enantiomeric excess of the product.

Table 1: Influence of Chiral Catalysts on the Stereoselectivity of a Hypothetical Reaction with this compound

| Entry | Catalyst | Predominant Non-Covalent Interaction | Diastereomeric Ratio (S:R) |

| 1 | Chiral Thiourea A | Hydrogen Bonding | 95:5 |

| 2 | Chiral Squaramide B | Hydrogen Bonding, π-π Stacking | 98:2 |

| 3 | Chiral Phosphoric Acid C | Brønsted Acid Catalysis, Ion Pairing | 92:8 |

| 4 | No Catalyst | - | 50:50 |

The detailed research findings from related systems underscore the power of non-covalent interactions in achieving high fidelity in asymmetric transformations. For instance, in the enantioselective α-chlorination of tertiary silyl (B83357) ketene (B1206846) acetals, a chiral squaramide catalyst is proposed to activate both reactants through a network of non-covalent interactions, leading to high enantioselectivity. nih.gov Similarly, investigations into reactions of other furanone derivatives have highlighted the crucial role of hydrogen bonding in achieving effective facial discrimination and high enantioselectivities. These examples provide a strong basis for understanding and predicting the behavior of this compound in catalyst-controlled stereoselective reactions.

Advanced Analytical Methodologies for Research on S Tetrahydrofuran 2 Carbonyl Chloride Transformations

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of products formed in reactions with (S)-tetrahydrofuran-2-carbonyl chloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is critical for identifying unknown products and distinguishing between compounds with the same nominal mass but different chemical formulas.

In the context of this compound transformations, such as its reaction with amines to form amides or with alcohols to form esters, HRMS can confirm the successful incorporation of the tetrahydrofuran (B95107) moiety into the target molecule. It is also instrumental in identifying unexpected byproducts, providing crucial data for reaction optimization.

Tandem mass spectrometry (MS/MS), often performed on high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provides deep structural insights through the analysis of fragmentation pathways. researchgate.net In a typical experiment, a specific ion (the precursor ion) corresponding to a reaction product is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The study of these fragmentation patterns helps to piece together the structure of the parent molecule. For derivatives of this compound, characteristic fragmentation patterns often emerge:

Cleavage adjacent to the carbonyl group: This can result in the loss of the carbonyl and a portion of the attached nucleophile, providing evidence of the newly formed bond.

Ring-opening of the tetrahydrofuran moiety: The tetrahydrofuran ring can undergo characteristic cleavages, leading to specific neutral losses that are indicative of this structural unit.

By analyzing how modifications to the core structure affect these fragmentation pathways, researchers can confirm the site of reaction and gain a deeper understanding of the molecule's structure and stability. researchgate.net This information is vital for elucidating reaction mechanisms and characterizing complex derivatives.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov For transformations involving this compound, ¹H and ¹³C NMR are routinely used to confirm the constitution of the reaction products. However, its utility extends significantly into the three-dimensional aspects of the molecule, including stereochemistry and conformation.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, often described by pseudorotation. researchgate.net The exact conformation can be influenced by the substituent at the C2 position. Analysis of proton-proton coupling constants (³JHH) around the ring can provide information about the dihedral angles and thus the preferred conformation of the ring in solution. osi.lvresearchgate.net Furthermore, advanced techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximities between protons, helping to establish the relative stereochemistry of the final product and its preferred three-dimensional shape.

| NMR Technique | Application in this compound Derivative Analysis |

| ¹H NMR | Confirms presence of tetrahydrofuran protons, determines chemical environment. |

| ¹³C NMR | Confirms carbon backbone, identifies carbonyl carbon and ring carbons. researchgate.net |

| COSY | Correlates coupled protons, helps assign signals within the THF ring. |

| NOESY/ROESY | Determines through-space proximity of atoms, crucial for stereochemical and conformational assignment. copernicus.org |

| J-Coupling Analysis | Provides information on dihedral angles, aiding in conformational analysis of the THF ring. researchgate.net |

When studying stereoselective reactions, it is essential to distinguish between enantiomers or diastereomers. Advanced NMR methods provide powerful tools for chiral recognition directly in the reaction mixture. One common approach involves the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

CSAs, such as cyclodextrins or specifically designed macrocycles, form transient diastereomeric complexes with the enantiomers of a chiral product. nih.govmdpi.com These complexes have different magnetic environments, leading to the separation of NMR signals for the respective enantiomers (e.g., two distinct signals for a specific proton instead of one). The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the product. nih.gov This method is non-destructive and provides a direct measure of the stereochemical outcome of a transformation.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is the primary method for both the purification of reaction products and the analytical assessment of their purity and stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. researchgate.net This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the integrated areas of the two peaks. A wide variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. researchgate.net The selection of the appropriate chiral column and mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) is critical for achieving baseline separation. ucm.esnih.gov

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral column (e.g., Chiralpak, Chiralcel) | Polysaccharide-based (amylose, cellulose derivatives) |

| Mobile Phase | Solvent mixture for elution | Hexane/Isopropanol (e.g., 90:10, 95:5), Acetonitrile/Water researchgate.netucm.esnih.gov |

| Detector | UV-Vis or Diode Array Detector (DAD) | Wavelength set to absorbancemax of the analyte (e.g., 210 nm, 240 nm, 254 nm) ucm.esnih.gov |

| Flow Rate | Rate of mobile phase movement | 0.5 - 1.0 mL/min nih.gov |

| Result | Separation of enantiomers | Determination of Retention Times (tR) and Peak Areas for ee% calculation. |

For reaction products or byproducts that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. acs.org In this technique, the sample is injected into a gas chromatograph, where components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. researchgate.net

The mass spectrometer ionizes the molecules and records their mass-to-charge ratio, providing a mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint" that can be compared against spectral libraries for identification. GC-MS is particularly useful for analyzing the complex mixture of a crude reaction product, identifying low-molecular-weight byproducts, or detecting trace impurities. acs.org

X-ray Crystallography for Absolute Configuration Assignment of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique is particularly crucial for complex derivatives of this compound, where the stereochemistry at the C2 position of the tetrahydrofuran ring, as well as at other newly formed stereocenters, dictates the molecule's biological activity and physical properties. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.

The assignment of absolute configuration is achieved through the analysis of the anomalous dispersion of X-rays, an effect that is sensitive to the chirality of the crystal structure. For organic molecules, which are primarily composed of light atoms, this effect can be subtle. However, modern diffractometers and computational methods have made it possible to determine the absolute configuration of even complex structures with high confidence.

A significant application of this methodology is found in the field of medicinal chemistry, particularly in the development of HIV-1 protease inhibitors. Many potent inhibitors incorporate substituted tetrahydrofuran moieties to enhance binding interactions with the enzyme's active site. The precise stereochemistry of these tetrahydrofuran derivatives is critical for their efficacy.

Detailed Research Findings: Crystal Structure of a Complex Tetrahydrofuran Derivative

In a notable study, the absolute configuration of a potent HIV-1 protease inhibitor, which contains a complex cyclohexane-fused bis-tetrahydrofuran ligand, was unequivocally determined using single-crystal X-ray diffraction. nih.gov The inhibitor, designated as 5c , was co-crystallized with wild-type HIV-1 protease, and the structure was determined to a high resolution of 1.3 Å. nih.gov

The crystallographic analysis not only confirmed the (S)-configuration of the key tetrahydrofuran ring but also established the stereochemistry of the entire complex molecule within the enzyme's binding pocket. This information is invaluable for understanding the structure-activity relationship and for the rational design of next-generation inhibitors.

The crystal structure data for the inhibitor 5c in complex with HIV-1 protease is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| PDB Code | 6VOE |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| Unit Cell Dimensions (Å) | a = 59.9, b = 85.5, c = 45.6 |

| Resolution (Å) | 1.30 |

The determination of the crystal structure revealed that the inhibitor binds to the active site in two alternate conformations. nih.gov The cyclohexane-fused bis-tetrahydrofuran moiety forms crucial hydrogen bonds with the backbone amide groups of Asp29 and Asp30 in the enzyme, similar to the interactions observed for the highly successful drug Darunavir. nih.gov Furthermore, the bulky nature of this ligand allows for additional van der Waals interactions within the S2-subsite of the protease. nih.gov

The unequivocal assignment of the absolute configuration of such complex derivatives through X-ray crystallography is a testament to the power of this analytical technique. It provides the foundational structural data necessary for the advancement of drug discovery and the development of new chemical entities with precisely defined three-dimensional structures.

Computational and Theoretical Studies of S Tetrahydrofuran 2 Carbonyl Chloride Chemistry

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving (S)-tetrahydrofuran-2-carbonyl chloride. By modeling the electronic structure of the reacting species, these methods can predict reaction pathways, identify transition states, and determine the energetic feasibility of different chemical transformations.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the reactivity and selectivity of organic molecules. For this compound, DFT calculations can be employed to investigate various aspects of its chemical behavior. For instance, the electrophilicity of the carbonyl carbon can be quantified by calculating electrostatic potential maps and Fukui functions, providing a theoretical basis for understanding its reactivity towards nucleophiles.

In the context of stereoselective reactions, DFT can be used to model the interaction of this compound with chiral nucleophiles or catalysts. By calculating the energies of the diastereomeric transition states, it is possible to predict the stereochemical outcome of a reaction. For example, in the synthesis of chiral esters or amides, DFT could elucidate the origins of diastereoselectivity by analyzing the non-covalent interactions, such as hydrogen bonding and steric hindrance, in the transition state structures.

A hypothetical DFT study on the reaction of this compound with a chiral alcohol could involve the following steps:

Optimization of the ground state geometries of the reactants.

Identification of possible transition state structures for the formation of both diastereomeric products.

Calculation of the activation energies associated with each transition state.

Analysis of the transition state geometries to identify the key interactions responsible for stereoselectivity.

Such studies provide a molecular-level understanding of the factors controlling the reaction, guiding the experimental design for achieving higher selectivity.

The elucidation of a reaction mechanism relies heavily on the identification and characterization of transition states. Transition state modeling for reactions of this compound allows for the determination of the lowest energy pathway from reactants to products. By mapping the potential energy surface, a detailed energy profile of the reaction can be constructed, revealing the activation barriers and the energies of any intermediates.

For example, in a nucleophilic acyl substitution reaction, two primary mechanisms are often considered: a concerted (SN2-like) pathway and a stepwise pathway involving a tetrahedral intermediate. Quantum chemical calculations can distinguish between these mechanisms by locating the relevant stationary points on the potential energy surface. The energy profile would show a single energy maximum for a concerted mechanism, whereas a stepwise mechanism would be characterized by an intermediate in a local energy minimum, flanked by two transition states.

Below is a hypothetical energy profile for a reaction of this compound, illustrating the key energetic parameters that can be obtained from such calculations.

| Reaction Coordinate | Relative Energy (kcal/mol) | Structure |

| Reactants | 0.0 | (S)-THF-COCl + Nucleophile |

| Transition State 1 | +15.2 | [TS1]‡ |

| Tetrahedral Intermediate | -5.7 | Intermediate |

| Transition State 2 | +12.8 | [TS2]‡ |

| Products | -20.5 | Product + Cl- |

This interactive table presents a hypothetical energy profile. The values are illustrative and would need to be determined by specific quantum chemical calculations for a given reaction.

Molecular Dynamics Simulations to Understand Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes such as solvation and intermolecular interactions over time. These simulations are particularly valuable for understanding how the solvent environment influences the behavior of this compound in solution.

The solvent can play a crucial role in chiral recognition processes by stabilizing or destabilizing diastereomeric transition states or intermediates. MD simulations can be used to model the explicit interactions between this compound, a chiral reactant, and the surrounding solvent molecules.

By running simulations in different solvents, it is possible to observe how the solvent shell around the chiral center and the reactive carbonyl group is structured. This can reveal preferential solvation effects that may influence the accessibility of the electrophilic center and the orientation of the incoming nucleophile. For instance, a polar aprotic solvent might solvate the developing chloride ion differently than a protic solvent, thereby affecting the reaction rate and selectivity.

In the context of chiral recognition, MD simulations can be used to calculate the potential of mean force (PMF) for the association of this compound with a chiral partner in a given solvent. The difference in the free energy of binding for the two enantiomers of the partner molecule would provide a quantitative measure of the chiral recognition.

Prediction of Spectroscopic Properties for Unambiguous Assignment

Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic circular dichroism (ECD) spectra. These predictions can be invaluable for the unambiguous assignment of the stereochemistry and conformation of this compound and its derivatives.

By calculating the spectroscopic properties for different possible isomers or conformers and comparing them with experimental data, the most likely structure can be identified. For example, the absolute configuration of a chiral product derived from this compound could be confirmed by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations.

| Spectroscopic Property | Computational Method | Predicted Value (Illustrative) | Experimental Value |

| 13C NMR Shift (C=O) | GIAO-DFT | 172.5 ppm | 171.9 ppm |

| IR Frequency (C=O stretch) | DFT (harmonic) | 1815 cm-1 | 1808 cm-1 |

| ECD (λmax) | TD-DFT | 215 nm (Δε = +2.3) | 218 nm (Δε = +2.1) |

This interactive table showcases how predicted spectroscopic data can be compared with experimental results for structural elucidation. The values are for illustrative purposes.

In Silico Screening for Novel Catalytic Systems and Reaction Conditions

Computational chemistry allows for the high-throughput screening of potential catalysts and reaction conditions in silico, which can significantly accelerate the discovery of new and improved synthetic methods. For reactions involving this compound, this could involve screening a library of chiral catalysts for their ability to promote a particular transformation with high enantioselectivity.

The screening process typically involves using less computationally expensive methods to quickly evaluate a large number of candidates, followed by more accurate calculations for the most promising leads. For example, a virtual library of chiral ligands for a metal catalyst could be screened based on their predicted binding affinity and their ability to induce a chiral environment around the metal center.

Furthermore, computational tools can be used to explore the effect of different reaction conditions, such as temperature and solvent, on the reaction outcome. This in silico optimization can help to identify the optimal conditions for a given reaction before extensive experimental work is undertaken, saving time and resources. acs.org

Future Research Trajectories and Emerging Applications

Development of More Sustainable and Greener Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign processes. For (S)-tetrahydrofuran-2-carbonyl chloride and related chiral molecules, research is increasingly directed towards greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

| Green Chemistry Approach | Description | Key Advantages |

| Biomass Feedstocks | Utilization of renewable resources like pentose (B10789219) sugars (e.g., L-arabinose) to synthesize the chiral THF core. nih.govnih.gov | Reduces dependence on petrochemicals; utilizes waste streams. nih.gov |

| Greener Solvents | Replacement of traditional solvents with bio-derived alternatives such as 2-Methyltetrahydrofuran (2-MeTHF). nsf.gov | Lower environmental impact, improved reaction performance, easier recycling. chempoint.com |

| Catalytic Methods | Employing biocatalysis or chemocatalysis to achieve high enantioselectivity under mild conditions. whiterose.ac.uk | High efficiency, reduced waste, milder reaction conditions. whiterose.ac.uk |

These strategies, focused on renewable starting materials and greener reaction media, are crucial for the development of economically viable and environmentally responsible methods for producing this compound and its derivatives.

Integration into Flow Chemistry Systems for Continuous Production and Reaction Optimization

Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). asynt.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. asynt.comacs.org

The synthesis of acyl chlorides and their subsequent reactions are well-suited for flow systems. acs.orgacs.orgvapourtec.com The in situ generation of reactive intermediates like acyl chlorides in a continuous flow reactor minimizes the risks associated with handling and storing unstable compounds. acs.orgrochester.edu For a compound like this compound, this means it can be produced on-demand and immediately used in the next synthetic step, improving efficiency and safety. acs.org

Continuous flow platforms are particularly valuable for the synthesis of chiral intermediates for APIs. nih.govresearchgate.netrsc.org These systems allow for rapid reaction optimization by systematically varying parameters such as temperature, pressure, and residence time. asynt.com The integration of real-time monitoring techniques enables precise control and leads to higher yields and purities. vapourtec.com The development of multistep telescoped flow syntheses, where intermediates are passed directly from one reactor to another without isolation, further streamlines the production of complex molecules derived from this compound. acs.orgnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While this compound is primarily used as an acylating agent to introduce the chiral THF moiety, future research will likely uncover new reactivity patterns. The interplay between the reactive acyl chloride group and the adjacent chiral ether could lead to unprecedented chemical transformations.

Research into the reactions of cyclic ethers with acyl chlorides, often mediated by catalysts, provides a foundation for exploring new pathways. nih.gov The activation of the acyl chloride could trigger ring-opening reactions or rearrangements of the tetrahydrofuran (B95107) ring under specific conditions, leading to novel molecular scaffolds. Furthermore, the development of advanced catalytic systems, including photoredox and electrochemical methods, opens new avenues for activating the molecule in unique ways. rsc.orgchemrxiv.org These modern synthetic tools could facilitate previously inaccessible transformations, expanding the synthetic utility of this compound beyond its current applications.

Diversification of Applications in Complex Drug Discovery Scaffolds and Biologically Relevant Molecules

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and FDA-approved drugs that exhibit significant biological activity. researchgate.netx-mol.netresearchgate.net Molecules containing the THF motif are used in treatments for various diseases, highlighting the structural importance of this heterocyclic system. researchgate.netnih.gov

The chirality of this compound is of paramount importance, as the stereochemistry of a drug molecule is critical to its biological function and interaction with protein targets. nih.gov Introducing a specific enantiomer can dramatically improve a drug's efficacy and reduce side effects. nih.gov Chiral scaffolds, such as the (S)-tetrahydrofuran ring, are crucial in modern drug design for creating three-dimensional structures that can achieve high-affinity and selective binding to biological targets. thieme-connect.comresearchgate.netspringernature.com

Future applications will see this compound used as a key building block to incorporate this valuable chiral motif into a new generation of complex drug candidates. Its use will enable the synthesis of diverse molecular libraries, allowing medicinal chemists to systematically explore the structure-activity relationships of novel therapeutic agents targeting a wide range of diseases.

Advances in Automated Synthesis and High-Throughput Experimentation for Reaction Discovery

The discovery and optimization of new chemical reactions and molecules is often a time-consuming and resource-intensive process. nih.govtrajanscimed.com Advances in automation and high-throughput experimentation (HTE) are accelerating this endeavor by allowing for the parallel execution of hundreds or even thousands of experiments. digitellinc.comjstar-research.comyoutube.com

Automated synthesis platforms and "robot chemists" can rapidly screen a wide array of catalysts, reagents, and reaction conditions to identify optimal protocols for reactions involving this compound. nih.govbiocompare.commanufacturingchemist.comsciencedaily.com These systems can autonomously analyze reaction outcomes and use machine learning algorithms to predict new, potentially successful reaction combinations, thereby discovering novel reactivity. nih.govmanufacturingchemist.com This data-driven approach removes human bias and can uncover unexpected and valuable chemical transformations. youtube.com

For medicinal chemistry applications, HTE enables the rapid synthesis of large libraries of compounds derived from this compound. trajanscimed.comacs.org By reacting the core scaffold with a diverse set of building blocks in a miniaturized, parallel format, chemists can efficiently generate numerous analogs for biological screening. acs.org This synergy between a valuable chiral building block and automated synthesis technologies will significantly shorten drug discovery timelines and enhance the exploration of chemical space. syrris.comnih.gov

Q & A

Q. How can researchers address solubility challenges when formulating this compound derivatives in drug delivery systems?

- Answer: Prodrug strategies (e.g., esterification of the acyl chloride) enhance bioavailability. Co-solvency systems (PEG-400/water) or nanoencapsulation improve solubility. Phase diagrams and Hansen solubility parameters guide solvent selection .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for reconciling contradictory data in kinetic studies of this compound reactions?

- Answer: Multivariate analysis (e.g., PCA) identifies outlier conditions (temperature, solvent purity). Replicate experiments under DOE (Design of Experiments) frameworks isolate critical variables. Public datasets (NIST Chemistry WebBook) provide reference kinetics for cross-validation .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Answer: Include:

- Detailed stoichiometry : Molar ratios, catalyst loading.

- Purification logs : Column chromatography gradients, recrystallization solvents.

- Raw spectral data : NMR integration values, IR peak assignments.

Refer to EPA TSCA guidelines for standardized reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.